2-Isobutoxy-4-methylbenzonitrile
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Overview
Description
2-Isobutoxy-4-methylbenzonitrile is an organic compound with the molecular formula C12H15NO It is a derivative of benzonitrile, featuring an isobutoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzonitrile with isobutyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isobutoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-Isobutoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which 2-Isobutoxy-4-methylbenzonitrile exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Lacks the isobutoxy group, making it less versatile in certain reactions.
2-Isobutoxybenzonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Isobutoxy-4-chlorobenzonitrile: Contains a chlorine atom instead of a methyl group, leading to different chemical properties.
Uniqueness
2-Isobutoxy-4-methylbenzonitrile is unique due to the presence of both the isobutoxy and methyl groups, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-methyl-2-(2-methylpropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-6,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPTXZLKQMXSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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